molecular formula C17H13Cl2FN4O B2391551 Ship2-IN-1

Ship2-IN-1

Cat. No.: B2391551
M. Wt: 379.2 g/mol
InChI Key: ATPYDXUUBCDYKQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SHIP2-IN-1: is a potent inhibitor of the SH2-containing inositol 5-phosphatase 2 (SHIP2), which plays a crucial role in various cellular processes, including cell proliferation, survival, and vesicular trafficking. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of Alzheimer’s disease and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHIP2-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The production process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: SHIP2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

SHIP2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

SHIP2-IN-1 exerts its effects by inhibiting the activity of SHIP2, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) to produce phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This inhibition leads to the modulation of the PI3K/AKT signaling pathway, which is involved in cell proliferation, survival, and metabolism. By blocking SHIP2 activity, this compound can alter cellular signaling and potentially reduce the progression of diseases such as Alzheimer’s and cancer .

Comparison with Similar Compounds

Uniqueness of SHIP2-IN-1: this compound is unique due to its high potency and selectivity for SHIP2, with an IC50 value of 2 µM. This makes it a valuable tool for studying the specific functions of SHIP2 and its role in various diseases. Additionally, this compound has shown promising results in preclinical studies for Alzheimer’s disease and cancer, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

5-[5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4O/c1-9(15-13(18)2-3-14(20)16(15)19)25-12-4-10(5-22-8-12)11-6-23-17(21)24-7-11/h2-9H,1H3,(H2,21,23,24)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPYDXUUBCDYKQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CN=CC(=C2)C3=CN=C(N=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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